Lysozyme chloride

Description

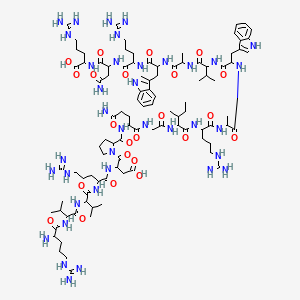

A basic enzyme that is present in saliva, tears, egg white, and many animal fluids. It functions as an antibacterial agent. The enzyme catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan and between N-acetyl-D-glucosamine residues in chitodextrin. EC 3.2.1.17.

Properties

CAS No. |

12650-88-3 |

|---|---|

Molecular Formula |

C125H196N40O36S2 |

Molecular Weight |

2899.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1 |

InChI Key |

JFXJPYIEDZSWNF-JWBGUOTLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N |

physical_description |

White, odourless powder having a slightly sweet taste White crystalline powder; Odorless; [Aldon MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lysozyme Chloride on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antimicrobial action of lysozyme chloride against gram-positive bacteria. It delves into the enzymatic and non-enzymatic modes of action, factors influencing its efficacy, and bacterial resistance strategies. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.

Core Mechanism of Action: A Dual Approach

This compound, a naturally occurring enzyme, is a cornerstone of the innate immune system in many organisms. Its potent bactericidal activity against gram-positive bacteria stems from a dual mechanism of action: enzymatic degradation of the cell wall and non-enzymatic disruption of the cell membrane.

Enzymatic Activity: Hydrolysis of Peptidoglycan

The primary and most well-understood mechanism of lysozyme is its enzymatic activity as a muramidase. It catalyzes the hydrolysis of the β-(1,4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), the two repeating sugar units that form the backbone of the peptidoglycan layer in bacterial cell walls.[1][2] Gram-positive bacteria are particularly susceptible to this action due to their thick, exposed peptidoglycan layer, which can constitute up to 90% of their cell wall.[3][4]

The enzymatic cleavage of these glycosidic bonds compromises the structural integrity of the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure. This leads to cell lysis and death.[3][4] The catalytic action is facilitated by two key acidic residues in the enzyme's active site, which act as a proton donor and a nucleophile to break the glycosidic linkage.

Non-Enzymatic Activity: Membrane Disruption

In addition to its enzymatic function, lysozyme exhibits a non-enzymatic, membrane-disrupting activity. This is attributed to its cationic nature, allowing it to interact with the negatively charged components of the bacterial cell membrane, such as teichoic acids and phospholipids.[3] This interaction can lead to the formation of pores in the membrane, causing leakage of cytoplasmic contents and ultimately, cell death.[3] This mechanism is particularly relevant for bacteria that may have developed resistance to the enzymatic action of lysozyme.

Quantitative Data on Lysozyme Efficacy

The effectiveness of this compound can be quantified through various metrics, including its specific activity and its minimum inhibitory concentration (MIC) against different bacterial species.

Factors Influencing Lysozyme Activity

The enzymatic activity of lysozyme is significantly influenced by environmental factors such as pH, temperature, and ionic strength.

Table 1: Effect of pH and Temperature on Hen Egg White Lysozyme (HEWL) Activity

| pH | Relative Activity at 5°C | Relative Activity at 22°C |

| 4.5 | 0.14 | 0.38 |

| 6.5 | 0.75 | 1.00 |

| 8.0 | 0.29 | 0.88 |

| 9.5 | 0.09 | 0.21 |

| Data normalized to activity at pH 6.5 and 22°C. Adapted from[3][5]. |

Hen egg white lysozyme generally exhibits optimal activity in a slightly acidic to neutral pH range (around 5.3 to 6.4) and is most active at temperatures around 22°C.[3] The enzyme retains significant activity at refrigeration temperatures, though it is reduced.[5]

Table 2: Influence of Ionic Strength on Lysozyme Activity

| Ionic Strength (M) | Relative Lytic Activity |

| 0.02 | High |

| 0.05 | Optimal |

| 0.10 | Moderate |

| 0.20 | Low |

| Qualitative representation based on multiple sources indicating optimal activity at low to moderate ionic strengths.[6][7][8] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC of lysozyme varies depending on the bacterial species and strain.

Table 3: MIC of Lysozyme Against Various Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Not specified) | >10,000 | [9] |

| Staphylococcus aureus | ATCC 25925 | >1000 | [2] |

| Bacillus subtilis | 168 | 1.03 (relative to ciprofloxacin) | [10][11] |

| Bacillus subtilis | (Not specified) | 1250 | [2] |

| Listeria monocytogenes | (Multiple strains) | 1,000 - 2,000 | [12] |

| Micrococcus luteus | (Not specified) | 1.25 | [10] |

| Bacillus cereus | (Not specified) | 1.01 (relative to ciprofloxacin) | [10] |

It is important to note that the MIC values can be influenced by the specific assay conditions, including the growth medium and the source of the lysozyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Turbidimetric Assay for Lysozyme Activity

This assay measures the lytic activity of lysozyme by monitoring the decrease in turbidity of a bacterial suspension over time.

Materials:

-

This compound solution of known concentration

-

Suspension of Micrococcus luteus (or other susceptible gram-positive bacterium) in a suitable buffer (e.g., phosphate buffer, pH 6.2)

-

Spectrophotometer capable of measuring absorbance at 450 nm

-

Cuvettes or a 96-well microplate

Protocol:

-

Prepare a suspension of Micrococcus luteus in the buffer to an initial optical density (OD) at 450 nm of 0.6-0.8.

-

Add a known volume of the lysozyme solution to the bacterial suspension and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at 450 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

A control reaction without lysozyme should be run in parallel to account for any auto-lysis.

-

The rate of decrease in absorbance is proportional to the lysozyme activity.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration of lysozyme.

Materials:

-

This compound solution

-

Sterile broth medium (e.g., Mueller-Hinton broth)

-

96-well microplate

-

Bacterial culture in logarithmic growth phase

-

Incubator

Protocol:

-

Prepare a series of twofold dilutions of the lysozyme solution in the broth medium in the wells of a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., to a final concentration of 5 x 10^5 CFU/mL).

-

Include a positive control well (bacteria, no lysozyme) and a negative control well (broth only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of lysozyme in which there is no visible bacterial growth.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. cabi.org [cabi.org]

- 4. Antimicrobial activity of lysozyme against bacteria involved in food spoilage and food-borne disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dependence of lysozyme activity on pH and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The dependence of lysozyme activity on pH and ionic strength. | Semantic Scholar [semanticscholar.org]

- 9. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic [mdpi.com]

- 10. Purification, Characterization and Bactericidal Action of Lysozyme, Isolated from Bacillus subtillis BSN314: A Disintegrating Effect of Lysozyme on Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Listeria monocytogenes Is Resistant to Lysozyme through the Regulation, Not the Acquisition, of Cell Wall-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Lysozyme Chloride in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme chloride, the hydrochloride salt of lysozyme, is a cornerstone of the innate immune system. This naturally occurring enzyme, also known as muramidase, provides a first line of defense against microbial invasion.[1][2] Found in various bodily secretions such as tears, saliva, and mucus, its primary and most well-known function is its ability to lyse the cell walls of bacteria, particularly Gram-positive species.[3][4] However, its role in innate immunity is not limited to this direct bactericidal activity. Lysozyme also possesses non-enzymatic antimicrobial properties and plays a significant role in modulating the host's immune response, exhibiting both pro-inflammatory and anti-inflammatory effects.[5][6] This technical guide provides an in-depth exploration of the core functions of this compound in innate immunity, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Core Functions of this compound in Innate Immunity

This compound's contribution to innate immunity is multifaceted, encompassing direct antimicrobial actions and immunomodulatory activities.

Enzymatic Antibacterial Activity: Peptidoglycan Hydrolysis

The canonical function of lysozyme is its enzymatic activity as a glycoside hydrolase.[7] It catalyzes the hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan layer of bacterial cell walls.[8] This action compromises the structural integrity of the cell wall, leading to osmotic instability and subsequent cell lysis.[4] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[8]

Cationic-Dependent Antimicrobial Activity

Beyond its enzymatic function, the highly cationic nature of c-type lysozymes contributes to their antimicrobial properties. This non-enzymatic mechanism involves the interaction of the positively charged lysozyme molecule with negatively charged components of the bacterial cell membrane. This interaction can lead to membrane depolarization, pore formation, and ultimately, cell death, independent of peptidoglycan hydrolysis.[6] This allows lysozyme to exert some activity against Gram-negative bacteria, whose peptidoglycan layer is shielded by an outer membrane.[4]

Immunomodulatory Functions

This compound is a potent modulator of the immune response, capable of both amplifying and dampening inflammatory pathways.

-

Pro-inflammatory Effects: The degradation of bacteria by lysozyme releases pathogen-associated molecular patterns (PAMPs), such as peptidoglycan fragments and bacterial DNA. These PAMPs are recognized by pattern recognition receptors (PRRs) on host cells, such as Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain-containing proteins (NODs).[9][10] For instance, lysozyme-mediated degradation products can activate TLR2 and NOD2, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[11][12] This process enhances the recruitment and activation of immune cells to the site of infection.

-

Anti-inflammatory Effects: Paradoxically, lysozyme also exhibits anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines in certain contexts.[5][7] Studies have shown that lysozyme can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway involved in inflammation.[7][13] This inhibitory action can lead to a reduction in the expression of inflammatory genes. Additionally, human lysozyme has been found to depress neutrophil chemotaxis and oxidative burst, potentially acting as a negative feedback mechanism to prevent excessive inflammation.[14][15]

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound in innate immunity.

Table 1: Concentration of Lysozyme in Human Bodily Fluids

| Bodily Fluid | Concentration Range (mg/mL) | Reference(s) |

| Tears | 1.4 - 2.13 | [16][17][18] |

| Saliva | Significantly lower than tears | [17] |

| Mucus | Present | [3] |

Table 2: Lytic Activity of Hen Egg-White Lysozyme (HEWL)

| Parameter | Value | Reference(s) |

| Specific Activity against Micrococcus lysodeikticus | ~20,000 - 58,000 U/mg | [19][20][21] |

| Unit Definition | 1 unit produces a ΔA450 of 0.001 per minute at pH 6.24 and 25°C |

Table 3: Effect of Lysozyme on Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Lysozyme Concentration | % Inhibition (approx.) | Reference(s) |

| TNF-α | 500 µg/mL | 50% | [7] |

| IL-6 | 500 µg/mL | 50% | [7] |

| IL-1β | 5 ng/mL | Significant suppression | [22][23] |

Table 4: Clinical Dosage of this compound for Anti-inflammatory and Antimicrobial Effects

| Condition | Dosage | Reference(s) |

| Chronic Sinusitis, Respiratory Infections | 60 - 270 mg/day (oral) | [5] |

| General Adult Dosage | 90 mg, 2-3 times daily (oral) | [1][2][24] |

| Pharyngitis, Laryngitis | 30 mg, 3 times daily (oral) | [25] |

Experimental Protocols

Turbidimetric Assay for Lysozyme Lytic Activity

This assay measures the enzymatic activity of lysozyme by monitoring the decrease in turbidity of a bacterial suspension as the cell walls are lysed.

Materials:

-

Spectrophotometer capable of reading at 450 nm

-

Cuvettes

-

Micrococcus lysodeikticus (or Micrococcus luteus) lyophilized cells

-

Potassium phosphate buffer (50 mM, pH 6.24)

-

This compound standard solution

-

Test samples containing lysozyme

Procedure:

-

Preparation of Substrate Suspension:

-

Prepare a suspension of M. lysodeikticus in 50 mM potassium phosphate buffer (pH 6.24) to an initial absorbance (A450) of 0.6-0.7.

-

-

Assay Setup:

-

Pipette 2.5 mL of the substrate suspension into a cuvette.

-

Equilibrate the cuvette to 25°C in the spectrophotometer.

-

-

Measurement:

-

Add 0.1 mL of the lysozyme sample (or standard) to the cuvette and mix immediately by inversion.

-

Record the decrease in absorbance at 450 nm every 15-30 seconds for 3-5 minutes.[4]

-

-

Calculation of Activity:

-

Determine the maximum linear rate of decrease in absorbance per minute (ΔA450/min).

-

One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute.

-

Calculate the specific activity in Units/mg of protein.

-

Bactericidal Assay (Colony Forming Unit Reduction)

This assay directly measures the killing of bacteria by lysozyme.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

-

Phosphate-buffered saline (PBS)

-

This compound solution at various concentrations

-

Sterile microcentrifuge tubes and plates

Procedure:

-

Bacterial Culture Preparation:

-

Grow an overnight culture of the target bacterium in TSB.

-

Sub-culture the bacteria to mid-log phase.

-

Wash the bacterial cells with PBS and resuspend to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

-

Incubation:

-

In sterile microcentrifuge tubes, mix the bacterial suspension with different concentrations of this compound or a control buffer.

-

Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with shaking.

-

-

Quantification of Viable Bacteria:

-

Perform serial dilutions of the bacterial suspensions in PBS.

-

Plate the dilutions onto TSA plates.

-

Incubate the plates overnight at 37°C.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL for each condition.

-

Calculate the percentage of bacterial killing for each lysozyme concentration compared to the control.

-

Macrophage Phagocytosis Assay

This assay assesses the effect of lysozyme on the phagocytic activity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages

-

Complete cell culture medium

-

Bacterial strain (e.g., GFP-labeled E. coli)

-

This compound solution

-

Fluorescence microscope or flow cytometer

-

DAPI or other nuclear stain

Procedure:

-

Cell Culture:

-

Seed macrophages onto coverslips in a 12-well plate and allow them to adhere overnight.[26]

-

-

Treatment:

-

Pre-treat the macrophages with this compound at the desired concentration for a specified time.

-

-

Co-incubation:

-

Add the GFP-labeled bacteria to the macrophage culture at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).[26]

-

Incubate for 1-2 hours to allow for phagocytosis.

-

-

Washing and Staining:

-

Wash the cells thoroughly with cold PBS to remove non-phagocytosed bacteria.

-

Fix the cells and stain with DAPI to visualize the macrophage nuclei.

-

-

Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope. Count the number of macrophages containing fluorescent bacteria and the number of bacteria per macrophage.[26]

-

Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive macrophages.

-

Signaling Pathways and Logical Relationships

Diagram 1: Lysozyme-Induced Pro-inflammatory Signaling

Caption: Lysozyme-mediated bacterial degradation releases PGN fragments that activate TLR2 and NOD2 signaling pathways.

Diagram 2: Lysozyme's Anti-inflammatory Effect via JNK Inhibition

Caption: Lysozyme can exert anti-inflammatory effects by inhibiting the phosphorylation of JNK in the MAPK pathway.

Diagram 3: Experimental Workflow for Bactericidal Assay

Caption: A streamlined workflow for determining the bactericidal activity of this compound.

Conclusion and Future Directions

This compound is a critical effector molecule of the innate immune system, possessing both direct antimicrobial and complex immunomodulatory functions. Its ability to lyse bacteria, coupled with its capacity to influence inflammatory signaling pathways, underscores its importance in host defense. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

Future research should focus on elucidating the precise molecular mechanisms underlying its non-enzymatic activities and its dual role in inflammation. A deeper understanding of how lysozyme's function is regulated in different tissues and disease states will be crucial for the development of novel lysozyme-based therapeutics for infectious and inflammatory diseases. The exploration of synergistic effects with conventional antibiotics and other immunomodulatory agents also represents a promising avenue for future drug development.[26]

References

- 1. What is Lysozyme used for? Side Effects and Proper Usage Tips | Bowtie [bowtie.com.hk]

- 2. What is lysozyme? Learn about its uses, side effects, and proper dosage [bowtie.com.hk]

- 3. ck12.org [ck12.org]

- 4. Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysozyme – An Underexploited Molecule with High Therapeutic Potential but of Little Interest to the Pharmaceutical Industry [gavinpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of lysozyme from hen egg white on mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Both TLR and NOD Signaling Confers Host Innate Immunity-Mediated Protection Against Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Loss of NOD2 in macrophages improves colitis and tumorigenesis in a lysozyme-dependent manner [frontiersin.org]

- 12. Frontiers | NOD2 and TLR2 Signal via TBK1 and PI31 to Direct Cross-Presentation and CD8 T Cell Responses [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Modulation of neutrophil function by lysozyme. Potential negative feedback system of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of neutrophil function by lysozyme. Potential negative feedback system of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kjcls.org [kjcls.org]

- 17. Antimicrobial Compounds in Tears - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An improved method for measuring human tear lysozyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Study on Antibacterial Activity and Structure of Chemically Modified Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijpsdronline.com [ijpsdronline.com]

- 23. researchgate.net [researchgate.net]

- 24. vinmec.com [vinmec.com]

- 25. mims.com [mims.com]

- 26. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide to Lysozyme Chloride: Enzymatic Activity and Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic properties of lysozyme chloride, focusing on its catalytic activity and substrate specificity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Executive Summary

This compound is a well-characterized enzyme with significant antimicrobial properties, primarily attributed to its ability to hydrolyze the peptidoglycan component of bacterial cell walls. This guide delves into the specifics of its enzymatic action, including its mechanism, the substrates it targets, and the factors that influence its catalytic efficiency. Detailed experimental protocols for assessing lysozyme activity are provided, alongside a summary of key kinetic data. Furthermore, this document outlines the downstream immunological consequences of lysozyme's enzymatic activity and presents a typical workflow for its characterization.

Enzymatic Activity of this compound

Mechanism of Action

This compound's primary enzymatic function is the hydrolysis of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in peptidoglycan, a major component of the cell walls of Gram-positive bacteria. This catalytic activity compromises the structural integrity of the cell wall, leading to osmotic instability and subsequent cell lysis. The hydrochloride form of lysozyme enhances its stability and solubility, making it particularly effective for various applications.[1]

Factors Influencing Enzymatic Activity

The catalytic activity of this compound is significantly influenced by several environmental factors:

-

pH: The optimal pH for lysozyme activity is generally in the slightly acidic to neutral range, typically between 6.0 and 7.0.[2] For hen egg white lysozyme, maximal activity is observed at pH 6.2 over a broad range of ionic strengths.[3]

-

Temperature: Lysozyme activity increases with temperature, with optimal activity observed up to approximately 60°C.[2] Hen egg white lysozyme is noted to be thermally stable, with a melting point of up to 72°C at pH 5.0.[2]

-

Ionic Strength: The presence and concentration of salts can modulate lysozyme activity. For instance, sodium chloride can induce lysis, but at high concentrations, it may act as an inhibitor.[2]

Substrate Specificity

This compound exhibits a defined range of substrates, with varying degrees of catalytic efficiency.

Primary Substrate: Peptidoglycan

The natural and most effectively hydrolyzed substrate for lysozyme is the peptidoglycan layer of bacterial cell walls.[3] Its activity is most pronounced against Gram-positive bacteria , which have a thick, exposed peptidoglycan layer.[4]

Activity Against Other Substrates

-

Gram-Negative Bacteria: Lysozyme's activity against Gram-negative bacteria is considerably lower.[4] This is due to the presence of an outer membrane that shields the thin peptidoglycan layer, hindering enzyme access.[5][6] However, if the outer membrane is disrupted, for example by chelating agents like EDTA, lysozyme can access and degrade the peptidoglycan.[5]

-

Chitin: Lysozyme can also hydrolyze the β-(1,4)-glycosidic bonds in chitin, a polymer of N-acetylglucosamine. However, its efficiency is lower compared to its action on peptidoglycan.[2]

-

Fungi and Viruses: While not its primary targets, some studies have reported limited antifungal and antiviral activities of lysozyme, which may not be directly related to its enzymatic function.

Quantitative Data on Enzymatic Activity

The following tables summarize the available quantitative data on the enzymatic activity of lysozyme. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions, lysozyme source, and substrate preparation.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Different Lysozymes and Substrates

| Lysozyme Source | Substrate | Km | Vmax | Assay Conditions |

| Schistocerca gregaria | Micrococcus lysodeikticus | 0.5 µg/mL | 0.518 (units not specified) | pH 6.2, 37°C |

| Schistocerca gregaria | Chitin | 0.93 mg/mL | 1.63 (units not specified) | pH 6.2, 37°C |

| Hen Egg White | Micrococcus lysodeikticus | 0.29 mg/mL | 0.032 (units not specified) | Not specified |

| Duck Egg White | Micrococcus lysodeikticus | 10.29 mg/mL | 0.744 (units not specified) | Not specified |

Note: The units for Vmax were not consistently reported in the source materials. Direct comparison should be made with caution.

Table 2: Specific Activity of Lysozyme on Various Bacterial Substrates

| Lysozyme Type | Substrate | Relative Activity |

| Hen Egg White Lysozyme (HEWL) | Micrococcus lysodeikticus | High |

| Hen Egg White Lysozyme (HEWL) | Gram-negative bacteria cell walls | Low |

| Bacteriophage λ Lysozyme (LaL) | Micrococcus lysodeikticus | Low |

| Bacteriophage λ Lysozyme (LaL) | Gram-negative bacteria cell walls | High |

Experimental Protocols

Turbidimetric Assay for Lysozyme Activity

This is the most common method for determining lysozyme activity, based on the clearing of a turbid bacterial suspension as the cell walls are lysed.

Principle: The decrease in absorbance of a suspension of Micrococcus lysodeikticus (also known as Micrococcus luteus) is measured over time at 450 nm. The rate of decrease in turbidity is proportional to the lysozyme activity.[7]

Materials:

-

Spectrophotometer or microplate reader capable of reading at 450 nm

-

Cuvettes or 96-well microplate

-

Lyophilized Micrococcus lysodeikticus cells

-

Potassium phosphate buffer (e.g., 50 mM, pH 6.24)

-

This compound standard and samples

Procedure (based on Sigma-Aldrich protocol): [5]

-

Preparation of Substrate Suspension:

-

Prepare a 0.15 mg/mL suspension of Micrococcus lysodeikticus in potassium phosphate buffer.

-

Ensure the initial absorbance at 450 nm is between 0.6 and 0.7. Adjust with buffer or more cells if necessary.

-

-

Preparation of Enzyme Solution:

-

Prepare a stock solution of lysozyme standard.

-

Immediately before use, dilute the lysozyme standard and samples in cold buffer to a concentration that will produce a linear decrease in absorbance over the measurement period.

-

-

Assay:

-

Equilibrate the spectrophotometer to 25°C.

-

To a cuvette, add 2.5 mL of the substrate suspension.

-

Add 0.1 mL of the enzyme solution (or buffer for the blank) and immediately mix by inversion.

-

Record the decrease in absorbance at 450 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

-

Calculation:

-

Determine the maximum linear rate of decrease in absorbance per minute (ΔA450/min).

-

One unit of lysozyme activity is often defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute under the specified conditions.[5]

-

Fluorescence-Based Assay

This method offers higher sensitivity compared to the turbidimetric assay.

Principle: This assay utilizes a substrate of Micrococcus lysodeikticus cell walls that are heavily labeled with a fluorescent dye, causing the fluorescence to be quenched. Lysozyme activity digests the cell walls, releasing the dye and causing an increase in fluorescence that is proportional to the enzyme's activity.[8][9]

Materials:

-

Fluorescence microplate reader

-

Fluorescently-labeled Micrococcus lysodeikticus substrate (available in commercial kits)

-

Reaction buffer

-

This compound standard and samples

Procedure (general steps based on commercial kits):

-

Preparation of Reagents:

-

Reconstitute the fluorescently-labeled substrate and lysozyme standard as per the kit instructions.

-

Prepare serial dilutions of the lysozyme standard to generate a standard curve.

-

-

Assay:

-

To the wells of a microplate, add the reaction buffer and the lysozyme standard dilutions or samples.

-

Initiate the reaction by adding the fluorescently-labeled substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm or ~485/530 nm depending on the fluorophore).

-

-

Calculation:

-

Subtract the background fluorescence (from a no-enzyme control).

-

Plot the fluorescence intensity of the standards against their concentrations to create a standard curve.

-

Determine the lysozyme activity in the samples by interpolating their fluorescence values on the standard curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Peptidoglycan Recognition

The degradation of bacterial peptidoglycan by lysozyme releases fragments that can be recognized by the innate immune system, initiating a signaling cascade. A key receptor in this process is Toll-like receptor 2 (TLR2).

Caption: TLR2 signaling pathway activated by peptidoglycan fragments.

Upon binding of peptidoglycan fragments to TLR2, the adaptor protein MyD88 is recruited. This initiates a downstream signaling cascade involving IRAK, TRAF6, NIK, and IKK. The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, such as interleukin-8 (IL-8).

Experimental Workflow for Lysozyme Characterization

The characterization of lysozyme, like other enzymes, follows a systematic workflow to determine its purity, structure, and functional properties.

Caption: General workflow for lysozyme characterization.

This workflow begins with the purification of the enzyme, followed by an assessment of its purity. Structural analysis techniques are then employed to confirm its identity and integrity. The core of the characterization involves functional assays to determine its enzymatic activity, kinetic parameters, and substrate specificity. Finally, stability studies are conducted to understand its behavior under various conditions.

Conclusion

This compound is a potent antimicrobial enzyme with a well-defined mechanism of action and substrate specificity. Its robust activity against Gram-positive bacteria, coupled with its role in stimulating the innate immune system, underscores its importance in host defense and its potential in various therapeutic and industrial applications. This guide provides a foundational understanding of its core enzymatic properties and the methodologies used for its characterization, serving as a valuable resource for the scientific community.

References

- 1. Cell wall substrate specificity of six different lysozymes and lysozyme inhibitory activity of bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bacteriology - Can lysozyme also lyse gram-negative bacteria and if yes, how fast? - Biology Stack Exchange [biology.stackexchange.com]

- 3. mdpi.com [mdpi.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Ionic-strength-dependent substrate inhibition of the lysis of Micrococcus luteus by hen egg-white lysozyme. | Semantic Scholar [semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Unveiling the Architecture and Action of a Natural Antimicrobial: A Technical Guide to Chicken Egg White Lysozyme

For Immediate Release

This technical guide provides a comprehensive overview of the structural and functional domains of chicken egg white lysozyme (HEWL), a pivotal enzyme in innate immunity and a valuable tool in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzyme's molecular architecture, catalytic mechanism, and key experimental methodologies.

Executive Summary

Chicken egg white lysozyme is a well-characterized enzyme renowned for its ability to hydrolyze the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis.[1] Its small size, stability, and ready availability have made it a model system for studying protein structure, function, and folding. This guide delves into the distinct structural domains that govern its enzymatic activity and its non-enzymatic bactericidal properties. Quantitative data on its activity and stability are presented in accessible tables, and detailed protocols for essential experimental procedures are provided to facilitate further research and development.

Structural Domains: A Tale of Two Lobes

Hen egg white lysozyme is a single polypeptide chain of 129 amino acids, with a molecular weight of approximately 14.3 kDa.[2] Its compact, globular structure is stabilized by four disulfide bridges.[2][3] The tertiary structure of lysozyme is characterized by two distinct domains, often referred to as the α-domain and the β-domain, which form a prominent active site cleft.[4][5]

-

The α-Domain: This domain is predominantly composed of alpha-helices.[4] Studies have shown that the α-domain can fold independently, suggesting it acts as a stable folding unit.[6]

-

The β-Domain: This domain is characterized by a triple-stranded antiparallel β-sheet and a long loop.[4]

The interface between these two domains creates a deep cleft that serves as the substrate-binding and catalytic site.[5]

Functional Domains: More Than Just a Glycoside Hydrolase

The functionality of lysozyme extends beyond its well-documented muramidase activity.

The Catalytic Domain and Active Site

The primary function of lysozyme is the hydrolysis of the β(1→4) glycosidic bond between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in the peptidoglycan of bacterial cell walls.[1][7] This enzymatic activity is localized to the deep cleft between the α and β domains.

The active site can accommodate a hexasaccharide substrate, with six subsites designated A through F.[8] The key catalytic residues are Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52) , which are positioned on opposite sides of the scissile glycosidic bond between the D and E subsites.[7][8] The proposed catalytic mechanism involves Glu35 acting as a general acid catalyst, protonating the glycosidic oxygen, while Asp52 stabilizes the resulting oxo-carbenium ion intermediate.[7]

The Bactericidal Domain

Interestingly, a distinct bactericidal domain has been identified within the lysozyme structure that functions independently of its catalytic muramidase activity. A pentadecapeptide, corresponding to amino acids 98-112 (I-V-S-D-G-N-G-M-N-A-W-V-A-W-R), has been shown to exhibit antimicrobial activity without hydrolyzing bacterial cell walls.[9] This suggests a dual-action mechanism for lysozyme's antibacterial properties.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity and stability of chicken egg white lysozyme.

Table 1: Physicochemical and Kinetic Properties of Chicken Egg White Lysozyme

| Parameter | Value | Reference |

| Molecular Weight | ~14.3 kDa | [2] |

| Number of Amino Acids | 129 | [2][3] |

| Isoelectric Point (pI) | 11.35 | [2] |

| Optimal pH | 9.2 | [2] |

| Specific Activity | ≥39,000 units/mg protein | Sigma-Aldrich |

Unit definition: One unit will produce a ΔA450 of 0.001 per minute at pH 6.24 at 25 °C using a suspension of Micrococcus lysodeikticus as substrate.

Table 2: Dissociation Constants (Kd) for Mutant Lysozymes with Chitotriose

| Mutant | Kd (µM) | Reference |

| Wild-type | 8.6 | [10] |

| D52N | 4.1 | [10] |

| E35Q | 13.4 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of chicken egg white lysozyme.

Purification of Lysozyme from Chicken Egg White

Objective: To isolate and purify lysozyme from chicken egg white using cation-exchange chromatography.

Materials:

-

Fresh chicken eggs

-

0.1 M Potassium phosphate buffer, pH 7.0

-

CM-Sepharose resin

-

Chromatography column

-

0.1 M to 1.0 M NaCl gradient in phosphate buffer

-

Spectrophotometer

Procedure:

-

Separate the egg white from the yolk of fresh chicken eggs.

-

Dilute the egg white 1:10 (v/v) with 0.1 M potassium phosphate buffer, pH 7.0.

-

Centrifuge the diluted egg white at 10,000 x g for 30 minutes at 4°C to remove ovomucin.

-

Pack a chromatography column with CM-Sepharose resin and equilibrate with 0.1 M potassium phosphate buffer, pH 7.0.

-

Load the supernatant from step 3 onto the column.

-

Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound lysozyme using a linear gradient of 0.1 M to 1.0 M NaCl in the phosphate buffer.

-

Collect fractions and measure the absorbance at 280 nm to identify protein peaks.

-

Assay the fractions for lysozyme activity using the turbidimetric assay (see Protocol 5.2).

-

Pool the active fractions and dialyze against a suitable buffer for storage.

Turbidimetric Assay for Lysozyme Activity

Objective: To determine the enzymatic activity of lysozyme by measuring the rate of lysis of Micrococcus lysodeikticus cells.

Materials:

-

Lysozyme sample

-

Lyophilized Micrococcus lysodeikticus cells

-

0.1 M Potassium phosphate buffer, pH 7.0

-

Spectrophotometer capable of reading at 450 nm

-

Cuvettes

Procedure:

-

Prepare a suspension of Micrococcus lysodeikticus cells in 0.1 M potassium phosphate buffer, pH 7.0, to an initial absorbance of 0.6-0.7 at 450 nm.

-

Equilibrate the cell suspension to 25°C.

-

Add a known volume of the lysozyme sample to the cell suspension in a cuvette.

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 450 nm over time in the spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

Calculate the rate of decrease in absorbance (ΔA450/min) from the linear portion of the curve.

-

One unit of lysozyme activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.

X-ray Crystallography for Structural Determination

Objective: To determine the three-dimensional structure of lysozyme by X-ray diffraction.

Materials:

-

Purified and concentrated lysozyme solution (10-50 mg/mL)

-

Crystallization screening kits or custom-prepared crystallization solutions (e.g., containing NaCl, sodium acetate buffer)

-

Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion plates)

-

Microscope for crystal visualization

-

Cryoprotectant (e.g., glycerol)

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Set up crystallization trials by mixing the lysozyme solution with various crystallization solutions in the wells of a crystallization plate using the vapor diffusion method (hanging or sitting drop).

-

Incubate the plates at a constant temperature (e.g., 20°C) and periodically inspect for crystal growth under a microscope.

-

Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystal in a stream of liquid nitrogen.

-

Mount the frozen crystal on a goniometer head in the X-ray beam.

-

Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods such as molecular replacement (using a known lysozyme structure as a model).

-

Build and refine the atomic model of the lysozyme structure against the experimental data.

Visualizations

The following diagrams illustrate key structural and functional aspects of chicken egg white lysozyme.

Caption: Structural organization of chicken egg white lysozyme, highlighting the α- and β-domains and the active site cleft.

Caption: Simplified workflow of the enzymatic mechanism of chicken egg white lysozyme.

Caption: General experimental workflow for the purification and characterization of chicken egg white lysozyme.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tiarisbiosciences.com [tiarisbiosciences.com]

- 3. Thermodynamic Stability of Hen Egg White Lysozyme and Its Mutants by Site-directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotechnology.kiev.ua [biotechnology.kiev.ua]

- 5. iontosorb.cz [iontosorb.cz]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A simple, one-step chromatographic procedure for the purification of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. recursosbioquimica.es [recursosbioquimica.es]

- 9. Hen Egg-White (HEW) Lysozyme - Proteopedia, life in 3D [proteopedia.org]

- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Lysozyme Chloride's Impact on Peptidoglycan Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysozyme chloride, a naturally occurring enzyme, plays a critical role in the innate immune system by targeting and degrading the peptidoglycan layer of bacterial cell walls. This technical guide provides an in-depth analysis of the molecular mechanisms underlying lysozyme's enzymatic activity, its profound effects on peptidoglycan structure, and the subsequent immunological consequences. Detailed experimental protocols for assessing lysozyme activity and analyzing its degradation products are presented, alongside quantitative kinetic data. Furthermore, this document elucidates the key signaling pathways activated by the resulting peptidoglycan fragments, offering insights for researchers in immunology and professionals in drug development.

Introduction

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a glycoside hydrolase that constitutes a fundamental component of the innate immune defense in a wide range of organisms, including humans.[1][2] Its primary antimicrobial function is the enzymatic degradation of peptidoglycan, an essential polymer that forms the structural backbone of bacterial cell walls, particularly in Gram-positive bacteria.[3][4] The hydrochloride form of lysozyme enhances its stability and solubility, making it a subject of extensive research and various applications in pharmaceuticals and biotechnology.[1] This guide delves into the core of this compound's interaction with peptidoglycan, from the initial enzymatic cleavage to the downstream cellular signaling events.

Mechanism of Action: Cleavage of the β-(1,4)-Glycosidic Bond

The catalytic activity of lysozyme is directed at a specific covalent bond within the peptidoglycan structure: the β-(1,4)-glycosidic linkage between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues.[1][5] This hydrolytic cleavage disrupts the integrity of the glycan chains, which are the long polysaccharide backbones of the peptidoglycan mesh.

The active site of lysozyme contains key amino acid residues, notably aspartate and glutamate, that are essential for its catalytic function.[1] The enzyme binds to a stretch of the peptidoglycan polymer and, through a series of conformational changes, induces strain on the targeted β-(1,4)-glycosidic bond. This facilitates the hydrolysis of the bond, leading to the fragmentation of the peptidoglycan layer. The ultimate consequence for the bacterium is a compromised cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[1][2]

Mandatory Visualization: Mechanism of Lysozyme Action

Caption: Mechanism of this compound cleaving the peptidoglycan chain.

Impact on Peptidoglycan Structure and Bacterial Susceptibility

The enzymatic action of lysozyme leads to significant structural alterations in the bacterial cell wall. The hydrolysis of the glycan backbone results in the formation of shorter peptidoglycan fragments, often referred to as muropeptides. This fragmentation weakens the overall structural integrity of the cell wall, making it porous and unable to maintain its shape and resist osmotic lysis.

The susceptibility of bacteria to lysozyme is largely dependent on the composition and accessibility of their peptidoglycan layer.

-

Gram-Positive Bacteria: These bacteria possess a thick, exposed outer layer of peptidoglycan, making them highly susceptible to lysozyme-mediated degradation.[4]

-

Gram-Negative Bacteria: In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer that is shielded by an outer membrane composed of lipopolysaccharides. This outer membrane acts as a physical barrier, limiting the access of lysozyme to its target and rendering these bacteria generally more resistant to its lytic effects.[4][6]

Quantitative Analysis of Lysozyme Activity

The enzymatic efficiency of lysozyme can be quantified by determining its kinetic parameters, such as the Michaelis constant (Km) and the catalytic constant (Kcat). These parameters provide insights into the enzyme's affinity for its substrate and its turnover rate.

| Lysozyme Source | Substrate | Km | Vmax | Kcat (s⁻¹) | Specificity Constant (Kcat/Km) | Reference |

| Hen Egg White | Micrococcus lysodeikticus | 0.29 mg/mL | 0.032 AU/min | 0.84 | 2.90 | [6] |

| Duck Egg White | Micrococcus lysodeikticus | 10.29 mg/mL | 0.744 AU/min | 18.61 | 1.81 | [6] |

| T4 Lysozyme | Linear Peptidoglycan | - | - | 35.9 ± 17.6 | - | [7] |

| T4 Lysozyme | Cross-linked Peptidoglycan | - | - | 30.0 ± 14.5 | - | [7] |

Note: The values for Hen and Duck Egg White Lysozyme were determined using a turbidimetric assay, and the substrate concentration is expressed in mg/mL. The Kcat for T4 Lysozyme was determined via single-molecule analysis. Direct comparison of these values should be made with caution due to the different experimental methodologies.

Experimental Protocols

Turbidimetric Assay for Lysozyme Activity

This assay measures the decrease in turbidity of a bacterial suspension as a result of cell lysis by lysozyme.

Materials:

-

This compound solution of known concentration

-

Suspension of Micrococcus lysodeikticus (or other susceptible bacteria) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2)

-

Spectrophotometer capable of measuring absorbance at 450 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Prepare a suspension of Micrococcus lysodeikticus to an initial absorbance of 0.6-0.7 at 450 nm.

-

Add a known volume of the lysozyme solution to the bacterial suspension.

-

Immediately start monitoring the decrease in absorbance at 450 nm over a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

-

The rate of decrease in absorbance is proportional to the lysozyme activity. One unit of lysozyme activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.

Mandatory Visualization: Turbidimetric Assay Workflow

Caption: Workflow for the turbidimetric assay of lysozyme activity.

Analysis of Peptidoglycan Fragments by HPLC and Mass Spectrometry

This method allows for the detailed characterization of the muropeptides generated by lysozyme digestion.

Materials:

-

Purified peptidoglycan

-

This compound

-

Enzymes for further digestion (e.g., mutanolysin, cellobiohydrolase)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Digestion: Incubate the purified peptidoglycan with this compound under optimal conditions (e.g., specific pH and temperature) for a defined period. For more complete fragmentation, a secondary digestion with other muramidases may be performed.

-

Reduction: The resulting muropeptides are typically reduced with sodium borohydride to prevent the anomeric carbon from adopting different configurations, which would lead to peak splitting in the chromatogram.

-

HPLC Separation: The reduced muropeptide mixture is separated by reverse-phase HPLC. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is commonly used for elution.

-

Mass Spectrometry Analysis: The eluting fractions from the HPLC are introduced into a mass spectrometer to determine the precise mass of each muropeptide. This information, often combined with tandem mass spectrometry (MS/MS) for fragmentation analysis, allows for the definitive identification of the muropeptide structures.

Innate Immune Recognition of Peptidoglycan Fragments

The peptidoglycan fragments generated by lysozyme activity are potent elicitors of the innate immune response. These fragments are recognized by pattern recognition receptors (PRRs) within the host, leading to the activation of downstream signaling cascades and the production of pro-inflammatory cytokines and antimicrobial peptides.

NOD2 Signaling Pathway

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular sensor that recognizes muramyl dipeptide (MDP), a conserved motif found in the peptidoglycan of most bacteria.[2][3]

Activation Cascade:

-

MDP Recognition: MDP enters the host cell cytoplasm and binds to the leucine-rich repeat (LRR) domain of NOD2.

-

NOD2 Oligomerization: Ligand binding induces a conformational change in NOD2, leading to its oligomerization.

-

RIP2 Recruitment: The caspase recruitment domain (CARD) of NOD2 recruits the serine-threonine kinase RIP2 (also known as RICK).

-

Signal Transduction: RIP2 undergoes ubiquitination and activates the TAK1 complex, which in turn activates two major downstream pathways:

-

NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

-

MAPK Pathway: Activation of MAP kinases (e.g., p38, JNK) leads to the activation of other transcription factors, such as AP-1, further contributing to the inflammatory response.

-

Mandatory Visualization: NOD2 Signaling Pathway

Caption: NOD2 signaling pathway activated by muramyl dipeptide.

TLR2 Signaling Pathway

Toll-like receptor 2 (TLR2) is a cell surface receptor that, in heterodimeric complexes with TLR1 or TLR6, can recognize larger peptidoglycan fragments and other bacterial cell wall components like lipoproteins.

Activation Cascade:

-

Ligand Recognition: Peptidoglycan fragments bind to the TLR2/TLR1 or TLR2/TLR6 heterodimer on the cell surface.

-

TIR Domain Dimerization: Ligand binding brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLRs into close proximity.

-

Adaptor Protein Recruitment: The dimerized TIR domains recruit adaptor proteins, primarily MyD88 and TIRAP (Mal).

-

IRAK and TRAF6 Activation: MyD88 recruits and activates members of the IRAK family of kinases, which then associate with and activate TRAF6.

-

Downstream Signaling: TRAF6 activates the TAK1 complex, leading to the activation of the NF-κB and MAPK pathways, similar to the NOD2 signaling cascade, resulting in an inflammatory response.

Mandatory Visualization: TLR2 Signaling Pathway

Caption: TLR2 signaling pathway activated by peptidoglycan fragments.

Conclusion

This compound's targeted degradation of peptidoglycan is a fundamental process in antibacterial defense. Understanding the intricacies of its mechanism, the resulting structural changes to the bacterial cell wall, and the subsequent activation of innate immune signaling pathways is paramount for researchers in microbiology, immunology, and drug development. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation of lysozyme's multifaceted role in host-pathogen interactions and its potential as a therapeutic agent. The elucidation of these pathways opens avenues for the development of novel immunomodulatory drugs and antimicrobial strategies.

References

- 1. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell wall substrate specificity of six different lysozymes and lysozyme inhibitory activity of bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lakeforest.edu [lakeforest.edu]

- 7. Single Molecule Dynamics of Lysozyme Processing Distinguishes Linear and Cross-linked Peptidoglycan Substrates - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and commercial production of lysozyme chloride

An In-depth Technical Guide to the Natural Sources and Commercial Production of Lysozyme Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as muramidase or N-acetylmuramoylhydrolase, is a naturally occurring enzyme with potent antimicrobial properties.[1][2] It functions by catalyzing the hydrolysis of β-1,4-glycosidic bonds in the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death.[2][3] This unique mechanism of action makes lysozyme an attractive molecule for various applications in the pharmaceutical, food, and biotechnology industries.[4][5][6] This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies employed for its commercial production, with a focus on data presentation, experimental protocols, and key process visualizations.

Natural Sources of Lysozyme

Lysozyme is ubiquitously present in a wide range of biological fluids and tissues across various species, serving as a crucial component of the innate immune system.[3][7][8]

1.1. Animal Sources

The most significant and commercially exploited natural source of lysozyme is hen egg white (albumen) , where it constitutes approximately 3.4% to 3.5% of the total protein content.[9][10] This high concentration is intended to protect the developing embryo from bacterial contamination.[7] Other animal sources include bodily secretions such as tears, saliva, and milk in mammals, including humans.[3][7][11] Lysozyme is also found in the cytoplasmic granules of macrophages and neutrophils.[12]

1.2. Plant and Microbial Sources

While less common for commercial extraction, lysozyme activity has been identified in some plants, such as cauliflower.[11] Additionally, various microorganisms, including certain bacteria and fungi, produce lysozymes.[13]

Commercial Production of this compound

The commercial production of this compound predominantly relies on its extraction from hen egg whites due to the high yield and well-established purification protocols.[10][11] More recently, recombinant DNA technology has provided an alternative route for producing human lysozyme, which offers advantages in terms of purity and reduced allergenicity.[13][14]

2.1. Extraction and Purification from Hen Egg White

Several methods are employed for the industrial-scale extraction and purification of lysozyme from hen egg white. The choice of method often depends on the desired purity, yield, and cost-effectiveness.

2.1.1. Direct Crystallization

The classic method for preparing commercial lysozyme involves direct crystallization from hen egg white.[1] This process leverages the salt-soluble nature of lysozyme. By adding a high concentration of salt (e.g., 5% NaCl) and adjusting the pH to approximately 9.5, lysozyme can be selectively crystallized and separated from other egg white proteins.[1][15]

2.1.2. Ion-Exchange Chromatography

Ion-exchange chromatography is a widely used and effective method for lysozyme purification.[9][16] Lysozyme is a basic protein with a high isoelectric point, allowing it to bind to cation-exchange resins at a pH where most other egg white proteins are negatively charged. The adsorbed lysozyme can then be eluted with a high-salt buffer.[17][18]

2.1.3. Other Purification Techniques

Other techniques such as ultrafiltration, affinity chromatography, and aqueous two-phase separation have also been explored and implemented for lysozyme purification.[4][19] Ultrafiltration is often used for desalting and concentrating the lysozyme solution.[4][15]

Table 1: Comparison of Lysozyme Purification Methods from Hen Egg White

| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| Direct Crystallization | 60 - 80[16] | Moderate | Simple, cost-effective | High salt concentration may affect egg white usability[16] |

| Ion-Exchange Chromatography | ~92 (elution recovery)[16] | > 95[9] | High purity, scalable | Resin cost can be high[9] |

| Affinity Chromatography | 64[16] | High | High specificity | High cost of affinity ligands |

| Ultrafiltration | ~80[9] | Moderate | Effective for desalting and concentration | Primarily a separation, not a high-resolution purification method[9] |

| Magnetic Beads | 76[16] | 85[16] | Rapid separation, easy to handle | Cost of magnetic beads |

2.2. Recombinant Production of Human Lysozyme

The production of recombinant human lysozyme (rhLZM) offers several advantages over extraction from egg whites, including a potentially higher specific activity, improved consistency between batches, and the elimination of egg-related allergens.[12][14] Various expression systems have been developed for rhLZM production.

2.2.1. Microbial Expression Systems

Microorganisms such as Escherichia coli, Pichia pastoris, and Aspergillus niger have been successfully used to produce recombinant human lysozyme.[13] These systems allow for high-level production in a relatively short time frame.[13]

2.2.2. Transgenic Animal and Plant Systems

Transgenic animals, such as chickens and pigs, have been engineered to produce human lysozyme in their egg whites or milk, respectively.[19] This approach can lead to large quantities of the recombinant protein. Transgenic plants also represent a potential production platform.[13]

Table 2: Comparison of Recombinant Human Lysozyme Production Systems

| Expression System | Typical Production Level | Key Advantages | Key Disadvantages |

| E. coli | Varies | Rapid growth, well-established genetics | Potential for inclusion body formation, lack of post-translational modifications |

| P. pastoris | High | High expression levels, capable of post-translational modifications | Methanol induction can be hazardous |

| Aspergillus niger | Moderate | Secretes protein, GRAS status | Slower growth than bacteria |

| Transgenic Chickens | High (in egg white) | Large-scale production, correct protein folding | Long generation time, public acceptance |

| Transgenic Pigs | Moderate (in milk) | High production potential | Ethical concerns, long development time |

Experimental Protocols

3.1. Extraction and Purification of Lysozyme from Hen Egg White via Cation-Exchange Chromatography

This protocol provides a general methodology for the laboratory-scale purification of lysozyme.

-

Preparation of Egg White:

-

Cation-Exchange Chromatography:

-

Pack a column with a cation-exchange resin (e.g., CM-Sephadex).

-

Equilibrate the column with the binding buffer.

-

Load the diluted egg white supernatant onto the column.

-

Wash the column with the binding buffer until the absorbance at 280 nm of the effluent returns to baseline, indicating the removal of unbound proteins.

-

Elute the bound lysozyme using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the binding buffer). Alternatively, a step elution with a high-salt buffer (e.g., 0.6 M NaCl in phosphate buffer pH 8.0) can be used.[16]

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

-

Analysis of Purified Lysozyme:

3.2. Turbidimetric Assay for Lysozyme Activity

This assay measures the enzymatic activity of lysozyme by monitoring the decrease in turbidity of a bacterial cell suspension.[20]

-

Preparation of Reagents:

-

Substrate Suspension: Prepare a suspension of Micrococcus lysodeikticus cells in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.24). The initial optical density (OD) at 450 nm should be between 0.6 and 0.7.

-

Enzyme Solution: Prepare serial dilutions of the lysozyme sample in the same buffer.

-

-

Assay Procedure:

-

Pipette 2.5 mL of the substrate suspension into a cuvette.

-

Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.

-

Add 0.1 mL of the enzyme solution to the cuvette and immediately mix by inversion.

-

Record the decrease in absorbance at 450 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.

-

-

Calculation of Activity:

-

One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute under the specified conditions.

-

Visualizations

4.1. Signaling Pathway: Lysozyme's Antimicrobial Action

Caption: Mechanism of lysozyme's bacteriolytic activity.

4.2. Experimental Workflow: Lysozyme Purification from Egg White

References

- 1. people.uleth.ca [people.uleth.ca]

- 2. What is Lysozyme Hydrochloride used for? [synapse.patsnap.com]

- 3. The Wonders of Lysozyme: A Natural Antimicrobial Powerhouse - Creative Enzymes [creative-enzymes.com]

- 4. Extraction and Characterization of Lysozyme from Salted Duck Egg White - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Lysozyme | Encyclopedia MDPI [encyclopedia.pub]

- 7. Lysozyme in Everyday Life: Its Presence in Foods and Beyond - Creative Enzymes [creative-enzymes.com]

- 8. Lysozyme – An Underexploited Molecule with High Therapeutic Potential but of Little Interest to the Pharmaceutical Industry [gavinpublishers.com]

- 9. biotechnology.kiev.ua [biotechnology.kiev.ua]

- 10. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioseutica® | Lysozyme [bioseutica.com]

- 12. invitria.com [invitria.com]

- 13. researchgate.net [researchgate.net]

- 14. Active Recombinant Human Lysozyme - Creative BioMart [creativebiomart.net]

- 15. CN101619308A - Preparation method for extracting lysozyme from egg white - Google Patents [patents.google.com]

- 16. iontosorb.cz [iontosorb.cz]

- 17. GB1573684A - Process for the production of lysozyme - Google Patents [patents.google.com]

- 18. US3515643A - Process for the production of lysozyme - Google Patents [patents.google.com]

- 19. Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. goldbio.com [goldbio.com]

Methodological & Application

Application Notes and Protocols for Bacterial Protein Extraction Using Lysozyme

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysozyme is an enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of bacterial cell walls.[1][2] This enzymatic activity leads to the breakdown of the cell wall, facilitating the release of intracellular proteins. Lysozyme is particularly effective for the lysis of Gram-positive bacteria, which possess a thick peptidoglycan layer.[3][4] For Gram-negative bacteria, which have a thinner peptidoglycan layer protected by an outer membrane, lysozyme treatment is often combined with other methods, such as the addition of ethylenediaminetetraacetic acid (EDTA) or detergents, to enhance lysis efficiency.[1][2] This document provides detailed protocols and quantitative data for the application of lysozyme in bacterial protein extraction.

Data Presentation

Table 1: Recommended Lysozyme Concentrations and Incubation Parameters

| Bacterial Type | Lysozyme Concentration | Incubation Temperature (°C) | Incubation Time (minutes) | Notes |

| Gram-positive | 1 - 20 mg/mL | 25 - 55 | 15 - 90 | Higher concentrations and temperatures can increase efficiency, but optimization is recommended to avoid protein degradation.[5][6] |

| Gram-negative | 0.2 - 1 mg/mL | Room Temperature - 37 | 10 - 30 | Often requires the addition of EDTA to disrupt the outer membrane.[1][7] |

| E. coli | 0.2 - 10 mg/mL | Room Temperature - 37 | 10 - 30 | A freshly prepared lysozyme solution of 10 mg/ml in 10 mM Tris-HCl, pH 8.0 is often recommended.[1] |

Table 2: Common Lysis Buffer Components for Lysozyme-Mediated Extraction

| Component | Typical Concentration | Function | Reference |

| Tris-HCl | 20 - 50 mM | Buffering agent to maintain a stable pH, typically between 7.5 and 9.0. | [5][8] |

| NaCl | 50 - 150 mM | Affects ionic strength, which can influence enzyme activity and protein solubility. | [8][9] |

| EDTA | 1 - 10 mM | Chelates divalent cations, destabilizing the outer membrane of Gram-negative bacteria. | [5][10] |

| Triton X-100 | 0.1 - 1.2% | Non-ionic detergent that helps to solubilize membrane proteins and disrupt the cell membrane. | [5][8] |

| Protease Inhibitors | Varies | Prevents degradation of target proteins by endogenous proteases released during lysis. | [1] |

| DNase I / Benzonase | 10 µg/mL / Varies | Reduces viscosity of the lysate by digesting released chromosomal DNA. | [1][7] |

Experimental Protocols

Protocol 1: General Protein Extraction from Gram-Positive Bacteria

This protocol is a general guideline for the extraction of total protein from Gram-positive bacteria.

Materials:

-

Bacterial cell pellet

-

Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100[5]

-

Lysozyme solution (freshly prepared): 20 mg/mL in Lysis Buffer[5]

-

Protease inhibitor cocktail

-

DNase I (optional)

-

Ice

-

Microcentrifuge

Procedure:

-

Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

-

Add the freshly prepared lysozyme solution to the resuspended cells to a final concentration of 1-20 mg/mL. For example, add 180 µL of 20 mg/mL lysozyme solution for a small-scale preparation.[5]

-

Mix thoroughly by vortexing and incubate at 37°C for 30-60 minutes.[5] For some strains, incubation at 55°C for 20 minutes may be more effective, but care should be taken to avoid protein denaturation.[6]

-

(Optional) If the lysate is viscous due to high DNA content, add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10-15 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube for downstream applications.

Protocol 2: Protein Extraction from Gram-Negative Bacteria (e.g., E. coli)

This protocol is optimized for the lysis of Gram-negative bacteria, incorporating EDTA to permeabilize the outer membrane.

Materials:

-

E. coli cell pellet

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA[7]

-

Lysozyme solution (freshly prepared): 10 mg/mL in 10 mM Tris-HCl, pH 8.0[1]

-

Protease inhibitor cocktail

-

Benzonase nuclease (optional)

-

Ice

-

Microcentrifuge

Procedure:

-

Harvest E. coli cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

-

Add the freshly prepared lysozyme solution to a final concentration of 0.2-1 mg/mL.[1][7]

-

Incubate on ice for 30 minutes with gentle agitation.[7]

-

(Optional) To reduce viscosity, add Benzonase nuclease.

-

For more efficient lysis, the suspension can be subjected to a brief sonication on ice.

-

Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet the insoluble material.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube for further analysis.

Mandatory Visualization

Caption: Workflow for bacterial protein extraction using lysozyme.

References

- 1. acebiolab.com [acebiolab.com]

- 2. vivantechnologies.com [vivantechnologies.com]

- 3. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]

- 4. Purification, Characterization and Bactericidal Action of Lysozyme, Isolated from Bacillus subtillis BSN314: A Disintegrating Effect of Lysozyme on Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yeasenbio.com [yeasenbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]

- 9. Factors influencing recombinant human lysozyme extraction and cation exchange adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biozym.com [biozym.com]

Application Notes and Protocols for Plasmid DNA Isolation from E. coli Using Lysozyme Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the utilization of lysozyme chloride in the isolation of plasmid DNA from Escherichia coli. The information herein is intended to guide researchers in optimizing their plasmid purification workflows, leading to high-quality DNA suitable for downstream applications such as cloning, sequencing, and transfection.

Introduction